N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety linked to a pyridazinyl thioacetamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:
Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde under acidic conditions.
Synthesis of the Pyridazinyl Intermediate: The pyridazinyl ring is often synthesized via the condensation of hydrazine derivatives with diketones or similar compounds.
Thioacetamide Linkage Formation: The final step involves the coupling of the benzo[d][1,3]dioxole and pyridazinyl intermediates through a thioacetamide linkage, typically using thiolating agents like Lawesson’s reagent under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the pyridazinyl ring.
Reduction: Reduction reactions can target the nitro groups if present in derivatives of the compound.
Substitution: Electrophilic aromatic substitution can occur on the benzo[d][1,3]dioxole ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Friedel-Crafts acylation using aluminum chloride as a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
Biologically, derivatives of this compound have been investigated for their potential as enzyme inhibitors, particularly targeting kinases and other proteins involved in disease pathways.
Medicine
In medicinal chemistry, this compound is of interest for its potential therapeutic properties. It has been studied for its anti-inflammatory, anticancer, and antimicrobial activities.
Industry
Industrially, the compound can be used in the development of new materials with specific electronic or optical properties, making it valuable in the fields of electronics and photonics.
Mechanism of Action
The mechanism by which N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects involves interaction with molecular targets such as enzymes and receptors. The benzo[d][1,3]dioxole moiety can engage in π-π stacking interactions, while the pyridazinyl thioacetamide structure can form hydrogen bonds and other non-covalent interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d][1,3]dioxol-5-ylmethyl)-6,7,8-trimethoxyquinazolin-4-amine
- 6-((3,4-Dimethoxyphenyl)(morpholino)methyl)benzo[d][1,3]dioxol-5-ol
Uniqueness
Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide stands out due to its combined structural features of the benzo[d][1,3]dioxole and pyridazinyl thioacetamide moieties. This unique combination allows for a broader range of chemical reactivity and potential biological activity, making it a versatile compound for various applications.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O5S/c1-27-17-7-4-15(10-19(17)28-2)16-5-8-22(25-24-16)31-12-21(26)23-11-14-3-6-18-20(9-14)30-13-29-18/h3-10H,11-13H2,1-2H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWURJUOBECJJES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NCC3=CC4=C(C=C3)OCO4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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